L-Isoleucine-13C6, 15N
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Overview
Description
L-Isoleucine-13C6, 15N is a stable isotope-labeled compound of L-isoleucine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. L-isoleucine is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6, 15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-isoleucine molecule. This can be achieved through various synthetic routes, including the use of isotope-labeled precursors in the biosynthesis of L-isoleucine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes fermentation or chemical synthesis, followed by purification steps to obtain the desired isotopically labeled compound. The production methods are designed to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine-13C6, 15N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can lead to the formation of keto acids, while reduction can yield amino alcohols .
Scientific Research Applications
L-Isoleucine-13C6, 15N is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Utilized in protein labeling and tracking protein synthesis.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the development of new drugs and in quality control processes.
Mechanism of Action
The mechanism of action of L-Isoleucine-13C6, 15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the metabolic pathways and interactions of L-isoleucine within the body. The molecular targets include enzymes involved in protein synthesis and metabolic pathways .
Comparison with Similar Compounds
L-Isoleucine-13C6, 15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
L-Leucine-13C6, 15N: Another isotope-labeled amino acid used in similar research applications.
L-Valine-13C6, 15N: Used in metabolic studies and protein labeling.
These compounds share similar applications but differ in their specific roles and metabolic pathways.
Properties
CAS No. |
202468-35-7 |
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Molecular Formula |
C6H13NO2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
(2S,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
AGPKZVBTJJNPAG-PVHYACKGSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
CCC(C)C(C(=O)O)N |
Origin of Product |
United States |
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